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molecular formula C7H14N2O B1359919 Cyclohexylurea CAS No. 698-90-8

Cyclohexylurea

Cat. No. B1359919
M. Wt: 142.2 g/mol
InChI Key: WUESWDIHTKHGQA-UHFFFAOYSA-N
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Patent
US06784188B2

Procedure details

Using the general method of Example 149, 1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin4-amine (1.50 g, 5.01 mmol) was reacted with cyclohexyl isocyanate (780 mg, 5.51 mmol) to provide 1.02 g of N-l3-[4amino-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propyl)-N′-cyclohexylurea as a solid, m.p. 179-180° C. Analysis: Calculated for C23H32N6O2. 0.75H2O: %C, 63.06; %H, 7.71; %N, 19.18; Found: %C, 62.74; %H, 7.57; %N, 19.16.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCCCN1C2[C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[N:10]=[C:9]([NH2:18])C=2N=C1CCOC.C1(N=C=[O:31])CCCCC1>>[CH:11]1([NH:10][C:9](=[O:31])[NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NCCCN1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCOC
Step Two
Name
Quantity
780 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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